molecular formula C16H16ClN3O B5768297 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide

Cat. No. B5768297
M. Wt: 301.77 g/mol
InChI Key: WHPVSPHJZFJDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide, also known as S 8666, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

S 8666 acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes regulated by PKC.
Biochemical and Physiological Effects:
S 8666 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of insulin secretion. It has also been shown to inhibit platelet aggregation and reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S 8666 in lab experiments is its potency and selectivity for PKC, allowing for specific inhibition of this enzyme. However, S 8666 has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its inhibitory effects may be reversible, which can complicate data interpretation.

Future Directions

There are several future directions for the use of S 8666 in scientific research. One area of interest is the development of S 8666 analogs with improved solubility and selectivity for specific PKC isoforms. In addition, further studies are needed to investigate the potential therapeutic applications of S 8666 in cancer treatment and other diseases. Finally, the use of S 8666 in combination with other inhibitors or chemotherapeutic agents may enhance its effectiveness and provide new treatment options for various diseases.

Synthesis Methods

The synthesis of S 8666 involves several steps, including the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with nicotinoyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white solid with a purity of over 95%.

Scientific Research Applications

S 8666 has been widely used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In addition, S 8666 has been used to study the involvement of PKC in the regulation of insulin secretion, platelet aggregation, and neuronal function.

properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-10-13(5-6-15(14)20-8-1-2-9-20)19-16(21)12-4-3-7-18-11-12/h3-7,10-11H,1-2,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVSPHJZFJDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-pyrrolidin-1-yl-phenyl)-nicotinamide

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